N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0787435
InChI: InChI=1S/C18H14FN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-6-8-14(9-7-11)20-16(25)12-4-3-5-13(19)10-12/h3-10H,2H2,1H3,(H,20,25)
SMILES: CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Molecular Formula: C18H14FN5OS
Molecular Weight: 367.4 g/mol

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide

CAS No.:

Cat. No.: VC0787435

Molecular Formula: C18H14FN5OS

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide -

Specification

Molecular Formula C18H14FN5OS
Molecular Weight 367.4 g/mol
IUPAC Name N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide
Standard InChI InChI=1S/C18H14FN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-6-8-14(9-7-11)20-16(25)12-4-3-5-13(19)10-12/h3-10H,2H2,1H3,(H,20,25)
Standard InChI Key PIPDGGHMYHURJT-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Canonical SMILES CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator